molecular formula C18H14N2O6 B460962 Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate CAS No. 665000-35-1

Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate

Cat. No.: B460962
CAS No.: 665000-35-1
M. Wt: 354.3g/mol
InChI Key: ZBYZNEHXVYKERD-UHFFFAOYSA-N
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Description

Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate is a pyrano[3,2-b]pyran derivative featuring a 4-methylbenzoate group, which distinguishes it from structurally related compounds. Its core structure includes critical functional groups: an amino (-NH₂) at position 2, a cyano (-CN) at position 3, a hydroxymethyl (-CH₂OH) at position 6, and a ketone (=O) at position 6. These moieties are associated with bioactivity, particularly in tyrosinase inhibition, a key target in hyperpigmentation disorders .

Properties

IUPAC Name

methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-24-18(23)10-4-2-9(3-5-10)14-12(7-19)17(20)26-15-13(22)6-11(8-21)25-16(14)15/h2-6,14,21H,8,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYZNEHXVYKERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

A benchmark method employs SnCl4 immobilized on silica nanoparticles (28–37 nm) under solvent-free conditions:

Reactants

  • Kojic acid (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • SnCl4/SiO2 NPs (0.004 g)

Conditions

  • Temperature: 60–70°C

  • Time: 15–30 minutes

  • Workup: Ethanol recrystallization

Yield Optimization

Catalyst Loading (g)Reaction Time (min)Yield (%)
0.0014562
0.0023078
0.0041595

Mechanistic Pathway

  • Knoevenagel Condensation : Aldehyde and malononitrile form α,β-unsaturated nitrile.

  • Michael Addition : Kojic acid attacks the nitrile's β-position, generating a tetrahedral intermediate.

  • Cyclization : Intramolecular hemiketal formation creates the pyrano[3,2-b]pyran core.

  • Tautomerization : Enol-keto shift stabilizes the 4,8-dihydro structure.

Ionic Liquid-Mediated Green Synthesis

The ionic liquid [bmim]OH enables a one-pot three-component synthesis with enhanced atom economy:

Advantages Over Traditional Methods

  • Reusability : Catalyst retains 89% activity after 5 cycles.

  • Reduced Toxicity : Eliminates volatile organic solvents.

  • Faster Kinetics : Completion in 20 minutes vs. 2 hours for conventional methods.

Key Parameters

  • Molar ratio (aldehyde:malononitrile:kojic acid): 1:1:1

  • Temperature: 80°C

  • Yield: 88–92% for para-substituted aryl aldehydes.

Nano Si-Mg-Fluorapatite Catalyzed Synthesis

Nano Si-Mg-fluorapatite (Si-Mg-FA) in ethanol under reflux provides a balance between green chemistry and efficiency:

Procedure Highlights

  • Catalyst: 10 mol% Si-Mg-FA (BET surface area 112 m²/g)

  • Solvent: Anhydrous ethanol

  • Time: 40–60 minutes

  • Yield: 82–94%

Antibacterial Correlation
Derivatives synthesized via this method show enhanced bioactivity:

SubstituentMIC vs. S. aureus (μg/ml)
2,4-Dichlorophenyl62.5
Hexyl62.5
Parent Compound125

Critical Analysis of Methodologies

Catalyst Performance Comparison

CatalystTemp (°C)TimeYield (%)TOF (h⁻¹)
SnCl4/SiO2 NPs7015 min95380
[bmim]OH8020 min92276
Si-Mg-FA7845 min89118

Limitations

  • SnCl4/SiO2: Moisture sensitivity requiring anhydrous conditions.

  • Ionic Liquids: High viscosity complicating product isolation.

  • Fluorapatite: Limited applicability for sterically hindered aldehydes.

Characterization and Quality Control

Spectroscopic Fingerprints

  • FTIR : 3345 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N), 1715 cm⁻¹ (ester C=O).

  • ¹H NMR (DMSO-d6): δ 6.89 (s, NH₂), 4.72 (d, J=5.1 Hz, H-4), 3.85 (s, OCH3).

  • XRD : Characteristic peaks at 2θ=17.3°, 24.7°, 29.1° confirming crystalline form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the cyano group results in an amine derivative.

Scientific Research Applications

Biological Activities

Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of pyrano compounds, including this compound, show promising anticancer properties. For instance, compounds synthesized through multicomponent reactions have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant activity against human cancer cell lines such as HT-29 and TK-10 .

Antimicrobial Properties

The compound has also shown antimicrobial activities against both Gram-positive and Gram-negative bacteria. In particular, several studies reported that pyrano derivatives possess effective antibacterial properties, making them suitable candidates for developing new antibiotics . For example, compounds derived from similar structures exhibited excellent activity against strains like Escherichia coli and Staphylococcus aureus .

Acetylcholinesterase Inhibition

There is emerging evidence that this compound may act as an acetylcholinesterase inhibitor. This property is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit this enzyme could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Synthetic Methodologies

The synthesis of this compound can be achieved through various synthetic routes:

Multicomponent Reactions

Multicomponent reactions (MCRs) have been highlighted as an efficient method for synthesizing this compound. These reactions allow for the rapid assembly of complex molecules from simpler precursors in a single step, reducing the time and resources needed for synthesis .

Green Chemistry Approaches

Recent advancements have focused on solvent-free synthesis methods that align with green chemistry principles. These methods not only enhance the yield but also minimize environmental impact .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on HT-29 cells at low concentrations.
Study BAntimicrobial PropertiesExhibited strong antibacterial activity against multiple strains including E. coli.
Study CNeuroprotective EffectsShowed potential as an acetylcholinesterase inhibitor in vitro with promising implications for Alzheimer's treatment.

Mechanism of Action

The mechanism of action of Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The cyano group can act as an electrophile, while the amino group can serve as a nucleophile, facilitating various biochemical reactions.

Comparison with Similar Compounds

Structural Analogues with Substituted Aromatic Groups

Several pyrano[3,2-b]pyran derivatives share the same core but differ in the substituents on the aromatic ring at position 3. Key examples include:

Compound Name Substituent at Position 4 IC₅₀ (μM) Key Properties
2-Amino-4-(4-((4-fluorobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6b) 4-Fluorobenzyloxy 7.69 ± 1.99 Most potent antityrosinase activity; competitive inhibition.
2-Amino-4-(4-((4-bromobenzyl)oxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6d) 4-Bromobenzyloxy N/A Higher molecular weight (Br substituent); Mp = 214–216°C.
2-Amino-4-(4-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6a) Benzyloxy N/A Baseline compound; Mp = 221–224°C.

Key Observations :

  • The 4-fluorobenzyloxy group in 6b enhances antityrosinase potency, likely due to improved electron-withdrawing effects and binding affinity .
Ester Derivatives with Modified Carboxylic Acid Groups

The target compound’s methyl benzoate group contrasts with other esters in the pyrano[3,2-b]pyran family:

Compound Name Ester Group Substituent on Aromatic Ring Molecular Weight Melting Point (°C)
Methyl 4-[target compound] benzoate Methyl benzoate None (benzoate) N/A N/A
Ethyl 2-amino-4-(4-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Ethyl 4-Chlorophenyl 413.43 N/A
Benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Benzyl 4-Fluorophenyl 423.39 N/A

Key Observations :

  • Ethyl and benzyl esters (e.g., ) exhibit varied solubility and bioavailability due to ester size. Larger groups like benzyl may hinder cellular uptake.
  • The methyl benzoate in the target compound could balance lipophilicity and metabolic stability, though experimental data are needed for confirmation.
Tyrosinase Inhibition Mechanism
  • Competitive Inhibition : Compounds like 6b bind directly to the enzyme’s active site, displacing the substrate (L-Dopa) .
  • Hydrogen Bonding: The hydroxymethyl and amino groups form critical hydrogen bonds with tyrosinase residues, as seen in 6b’s docking studies .

Biological Activity

Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate (CAS No. 665000-35-1) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis methods, and relevant research findings.

  • Molecular Formula : C18H14N2O6
  • Molecular Weight : 354.32 g/mol
  • CAS Number : 665000-35-1

Synthesis

The compound can be synthesized through multicomponent reactions involving various precursors. A notable method includes the reaction of kojic acid derivatives with amino and cyano groups to form the pyran structure, which is crucial for its biological activity .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit strong antioxidant properties. For instance, in a study comparing various synthesized compounds, one derivative demonstrated an IC50 value of 7.69 μM against tyrosinase inhibition, significantly outperforming standard agents like kojic acid (IC50 = 23.64 μM) . This suggests its potential use in skin-whitening products and treatments for oxidative stress-related conditions.

Anti-inflammatory and Antitumor Activity

Several studies have highlighted the anti-inflammatory and antitumor activities of compounds related to this structure. For example, pyrano[2,3-c]pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation and reducing inflammation markers in vitro . The structural similarity of this compound suggests it may exhibit similar bioactivities.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibition capabilities. It has shown effective inhibition against various enzymes linked to metabolic diseases, including α-glucosidase and β-glucuronidase. For instance, some derivatives have been reported to have IC50 values significantly lower than standard inhibitors used in diabetes management .

Case Studies

  • Tyrosinase Inhibition :
    • A study synthesized a series of kojic acid fused derivatives, including methyl 4-[2-amino-3-cyano...] which exhibited competitive inhibition against tyrosinase with an IC50 of 7.69 μM . This highlights its potential in cosmetic applications.
  • Cancer Cell Line Studies :
    • In vitro assays demonstrated that certain derivatives of this compound showed potent anti-cancer activity against prostate cancer cell lines (PC-3), indicating a promising avenue for cancer treatment research .

Summary of Biological Activities

Activity IC50 Value (μM) Reference
Tyrosinase Inhibition7.69
Kojic Acid Comparison23.64
Cancer Cell InhibitionVaries
α-Glucosidase InhibitionSignificantly lower than standard (Acarbose)

Q & A

Q. Table 1: Representative Synthesis Conditions

Reaction ComponentExample ParametersYield RangeReference
SolventAcetone, 1,4-dioxane40–65%
CatalystTriethylamine43–53%
TemperatureReflux (80–100°C)50–65%

Basic: What spectroscopic methods are critical for characterizing this compound’s structure?

Methodological Answer:
Multi-modal spectroscopy is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., hydroxymethyl at δ 3.3–5.3 ppm) and carbon backbones .
  • FT-IR : Confirms functional groups (e.g., cyano stretch ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹) .
  • HRMS (ESI/Q-TOF) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed within 0.6 ppm error) .

Q. Table 2: Key Spectral Signatures

Group1H NMR (δ, ppm)13C NMR (δ, ppm)FT-IR (cm⁻¹)
Cyano (CN)115–120~2200
Hydroxymethyl (CH2OH)3.3–4.560–653400–3500
Pyranone carbonyl170–175~1700

Basic: How can the compound’s stability under varying pH and temperature be assessed?

Methodological Answer:

  • Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–9) for 1–4 weeks. Monitor degradation via HPLC .
  • Storage Recommendations : Store in dry, sealed containers at –20°C to prevent hydrolysis of the methyl ester or hydroxymethyl group .

Advanced: What computational strategies predict the compound’s conformational dynamics?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., water/DMSO) to assess pyran ring puckering and hydrogen-bonding networks .
  • X-ray Crystallography : Resolve crystal packing (e.g., weak C–H⋯O bonds) and dihedral angles (e.g., 83.6° between aromatic planes) .

Advanced: How do substituents on the benzoate moiety influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic variation:

  • Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance electrophilicity of the pyranone ring, potentially increasing enzyme inhibition .
  • Methoxy or Hydroxymethyl Groups : Improve solubility and hydrogen-bonding capacity, critical for target binding .

Advanced: How to resolve contradictions in reaction yields across studies?

Methodological Answer:

  • Variable Screening : Test solvents (polar aprotic vs. protic), catalysts (Et3N vs. DBU), and temperatures.
  • Case Study : Substituting acetone with 1,4-dioxane increased yields from 40% to 65% due to improved solubility of intermediates .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Target kinases or oxidoreductases using fluorescence-based substrates (e.g., NADH depletion for oxidoreductases).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .

Advanced: How to identify degradation pathways under stressed conditions?

Methodological Answer:

  • Forced Degradation : Expose to UV light, H2O2, or acidic/alkaline hydrolysis.
  • LC-MS/MS Analysis : Identify byproducts (e.g., hydrolyzed benzoate or opened pyran ring) .

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